
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a phenyl group with a hydroxymethyl substituent, and an ethyl ester functional group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 1-(3-Hydroxymethyl-phenyl)-piperidine. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. The hydroxymethyl and ester groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester can be compared with similar compounds such as:
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.
1-(3-Hydroxymethyl-phenyl)-piperidine:
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-4-8-16(10-13)14-7-3-5-12(9-14)11-17/h3,5,7,9,13,17H,2,4,6,8,10-11H2,1H3 |
InChI-Schlüssel |
VHGMKZRVEGUFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


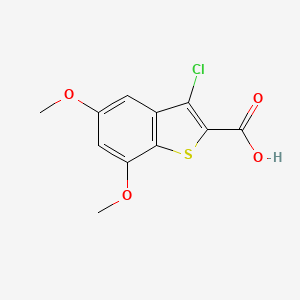
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
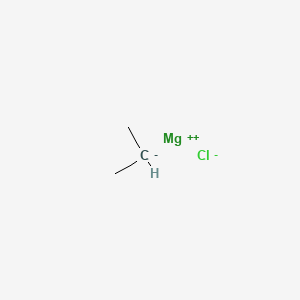
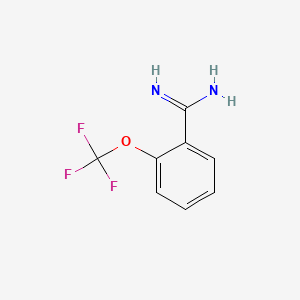
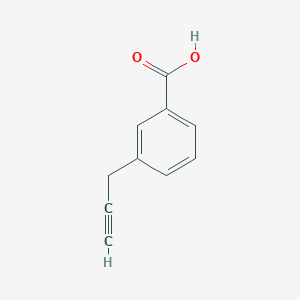

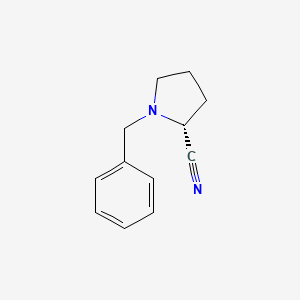
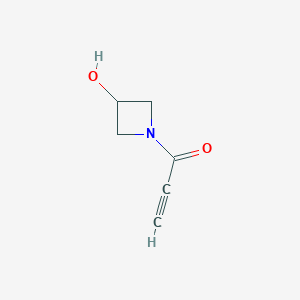
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

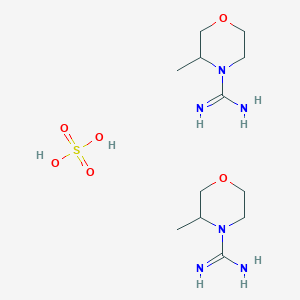
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

